N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring and substituted with a 4-ethylphenyl group at position 3 and an N-cyclohexylacetamide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or enzyme modulation.
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-2-17-12-14-19(15-13-17)29-25(31)24-23(20-10-6-7-11-21(20)33-24)28(26(29)32)16-22(30)27-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,27,30) |
InChI Key |
UCOLQOPEOVJXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexyl and ethylphenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and reported properties:
Key Observations:
Core Flexibility vs. Rigidity: The target compound’s dihydrobenzothieno[3,2-d]pyrimidine core is less saturated than the hexahydro analog in , likely reducing conformational flexibility and enhancing binding specificity.
Substituent Effects :
- The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to 4-ethoxyphenyl in , affecting membrane permeability.
- The N-cyclohexylacetamide moiety distinguishes the target from p-tolyl () or phenyloxy () substituents, suggesting divergent pharmacokinetic profiles.
Solubility and Stability: DMSO-solvated analogs () exhibit improved solubility, whereas non-solvated compounds like the target may require formulation optimization.
Research Findings and Implications
- Synthetic Accessibility: Compounds with simpler cores (e.g., cyclopenta[4,5]thieno[2,3-d]pyrimidine in ) achieved moderate yields (53%), suggesting that the target compound’s synthesis may require optimized coupling strategies for the cyclohexylacetamide group.
- Lumping Strategy Relevance: As noted in , compounds with analogous cores (e.g., benzothieno-pyrimidines) may be grouped for computational modeling to predict reactivity or toxicity.
Biological Activity
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,2-d]pyrimidines and features a unique molecular structure that may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 488.5 g/mol. Its IUPAC name is 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O5 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
The mechanism of action of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in critical biochemical pathways. For example, compounds within the benzothienopyrimidine class have shown promise in modulating enzyme activity related to cancer and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : The structural attributes may allow it to interfere with cancer cell proliferation through targeted inhibition of specific pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.
In Vitro Studies
A study published in Pest Management Science highlighted the synthesis of various derivatives similar to N-cyclohexyl compounds and their significant insecticidal and antimicrobial activities . These findings support the hypothesis that structural modifications can enhance biological efficacy.
Comparative Analysis
In a comparative analysis of similar compounds, researchers found that modifications in the aromatic substituents significantly affected the biological activity. For instance:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-cyclohexyl derivative A | Moderate | High |
| N-cyclohexyl derivative B | High | Moderate |
| N-cyclohexyl-2-[...] (this compound) | Pending Evaluation | Pending Evaluation |
This table illustrates the need for further research into the specific biological activities associated with N-cyclohexyl-2-[...] and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
